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Compound Name: |
solu

Cat. No.: B134182

For Researchers, Scientists, and Drug Development Professionals

Lithium pyrrolidinoborohydride, a member of the lithium aminoborohydride (LAB) family of
reagents, is a powerful and selective reducing agent utilized in organic synthesis.[1] Developed
in the laboratory of Professor Bakthan Singaram, these reagents offer a unique combination of
high reactivity, comparable to that of lithium aluminum hydride (LiAlH4), with the practical
advantages of being non-pyrophoric and air-stable.[1][2] This guide provides an in-depth
overview of the 1M solution of lithium pyrrolidinoborohydride in tetrahydrofuran (THF), covering
its properties, synthesis, applications, experimental protocols, and safety considerations.

Core Properties

Lithium pyrrolidinoborohydride is commercially available as a 1M solution in THF.[3][4] Its
physical and chemical properties are summarized below.

Data Presentation: Physical and Chemical Properties
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Property Value Reference
CAS Number 144188-76-1 [3][4]
Molecular Formula CaH11BLIN [41[5]
Molecular Weight 90.89 g/mol [31[5]
Concentration 1 M in Tetrahydrofuran (THF)
Appearance Solution
Density 0.890 g/mL at 25 °C [41[6]
Refractive Index n20/D 1.425 [41[6]
Flash Point -17.0 °C (1.4 °F) - closed cup
Storage Temperature 2-8°C [4]
Synthesis

Lithium aminoborohydrides, including lithium pyrrolidinoborohydride, are readily synthesized
through a two-step process. The first step involves the formation of an amine-borane complex,
which is subsequently deprotonated by a strong base, typically an organolithium reagent like n-
butyllithium (n-BulLi), to yield the final product quantitatively.[1]

Experimental Protocol: Synthesis of Lithium
Pyrrolidinoborohydride

Obijective: To synthesize Lithium Pyrrolidinoborohydride from pyrrolidine and borane-THF
complex.

Materials:
e Pyrrolidine
o Borane-tetrahydrofuran complex (BHs-THF)

e n-Butyllithium (n-BuLi) in hexanes
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Anhydrous tetrahydrofuran (THF)

Nitrogen gas supply

Oven-dried glassware (round-bottom flask, dropping funnel, etc.)

Magnetic stirrer
Procedure:

 Inert Atmosphere: All operations must be conducted under a nitrogen atmosphere using
oven-dried glassware to exclude moisture and oxygen.[1]

e Amine-Borane Complex Formation:

o To a stirred solution of pyrrolidine in anhydrous THF at 0°C, add a 1M solution of BHs- THF
dropwise.

o Allow the reaction mixture to warm to room temperature (approx. 25°C) and stir for 1 hour
to ensure the complete formation of the pyrrolidine-borane complex.[1]

o Deprotonation:
o Cool the solution of the amine-borane complex to 0°C.
o Slowly add a solution of n-BuLi in hexanes dropwise to the stirred mixture.

o After the addition is complete, allow the mixture to warm to room temperature. The lithium
pyrrolidinoborohydride is formed quantitatively.[1]

« Confirmation: The concentration of the resulting solution can be determined by analyzing the
hydride content, for instance, by careful hydrolysis and measurement of the evolved
hydrogen gas.[1]

Visualization: Synthesis Pathway
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Synthesis of Lithium Pyrrolidinoborohydride

Lithium
+ BH3-THF (Step 2: Deprotonation) Pyrrolidinoborohydride

+ n-BuLi
(Step 1)

Pyrrolidine Pyrrolidine-Borane
Complex

Click to download full resolution via product page

Caption: Synthesis of Lithium Pyrrolidinoborohydride.

Applications in Organic Synthesis

Lithium pyrrolidinoborohydride is a versatile reducing agent capable of reducing a wide array of
functional groups.[1] Its reactivity is comparable to LiAlHa4, but it exhibits unique selectivity,
notably its inability to reduce carboxylic acids and primary amides.[1] This selectivity allows for
the targeted reduction of other functional groups within a multifunctional molecule.

Data Presentation: Reactivity Profile
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Functional Group Product Reactivity
Aldehydes, Ketones Alcohols High[1]
Esters, Lactones Alcohols High[1]
Acid Chlorides, Anhydrides Alcohols High[1]

High (product depends on

Tertiary Amides Amines or Alcohols sterics)[2]
Secondary Amides Amines High[1]
Epoxides Alcohols High[1]
Oximes, Nitriles Amines High[1]
Alkyl Halides Alkanes High[1]
Azides Primary Amines High[2]

a,B-Unsaturated

Allylic Alcohols (1,2-reduction)

High & Selective[2]

Aldehydes/Ketones
Carboxylic Acids No Reaction Inert[1]
Primary Amides No Reaction Inert[1]

Beyond simple reductions, the reagent is highly effective in tandem amination-reduction

reactions. For instance, it can convert 2-halobenzonitriles into 2-(N,N-

dialkylamino)benzylamines through a process believed to involve nucleophilic aromatic
substitution (SNAr) followed by nitrile reduction.[2][3]

Experimental Protocol: General Procedure for Ester

Reduction

Objective: To reduce an ester to its corresponding primary alcohol using Lithium

Pyrrolidinoborohydride.

Materials:

o Ester substrate
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Lithium pyrrolidinoborohydride 1M solution in THF
Anhydrous THF

3M Hydrochloric Acid (for quenching)

Diethyl ether (for extraction)

Anhydrous magnesium sulfate (for drying)

Nitrogen gas supply and standard glassware
Procedure:

Reaction Setup: Under a nitrogen atmosphere, dissolve the ester substrate (1 equivalent) in
anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

Reagent Addition: Cool the solution to 0°C or maintain at room temperature (25°C),
depending on the substrate's reactivity. Add the 1M solution of lithium pyrrolidinoborohydride
(typically 1.1-1.5 equivalents) dropwise with stirring.[1]

Reaction Monitoring: Stir the reaction mixture for a period ranging from 1 to 24 hours.[1]
Monitor the progress of the reaction using an appropriate technique, such as Thin Layer
Chromatography (TLC) or Gas Chromatography (GC).

Quenching: Once the reaction is complete, cool the mixture to 0°C and cautiously quench by
the slow, dropwise addition of 3M HCI to neutralize the excess reagent and hydrolyze the
borate complexes.[1]

Work-up and Extraction:

o Transfer the mixture to a separatory funnel.

o Extract the agueous layer with diethyl ether (e.g., 2 x 50 mL).[1]
o Combine the organic extracts and wash with water and/or brine.

Drying and Isolation:
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o Dry the combined organic solution over anhydrous magnesium sulfate.[1]

o Filter the drying agent and remove the solvent in vacuo using a rotary evaporator to yield
the crude alcohol product.

« Purification: Purify the crude product, if necessary, using techniques such as column
chromatography or distillation.

Visualization: Experimental Workflow for Ester
Reduction
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Workflow: Ester Reduction

1. Setup
Dissolve ester in THF
under N2 atmosphere.

'

2. Reagent Addition
Add Li(Pyrr)BH4 solution
dropwise at 0-25°C.

3. Reaction
Stir for 1-24h.
Monitor via TLC/GC.
4. Quenchlng
Cool to 0°C and slowly
add 3M HCL.

5. Extraction
Extract with dlethyl ether.
6. Drying
Dry organic phase with
anhydrous MgSO4.

7. Isolation
Filter and remove solvent
in vacuo.

8. Purification
(Optional)
Column chromatography.
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Safe Handling Workflow

Start Handling

Wear Appropriate PPE?
(Gloves, Goggles, Lab Coat)

Work Under Inert Gas?

Proceed with Transfer STOP!
and Reaction Review Protocol

'

Quench Reaction
and Excess Reagent
(e.g., isopropanol, then acid)

'

Dispose of Waste
According to Institutional
Guidelines

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Lithium Pyrrolidinoborohydride 1M Solution: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b134182#what-is-lithium-pyrrolidinoborohydride-1m-
solution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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